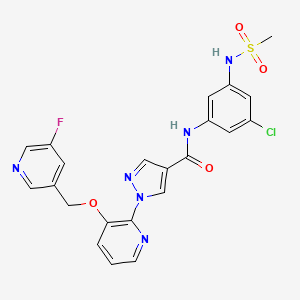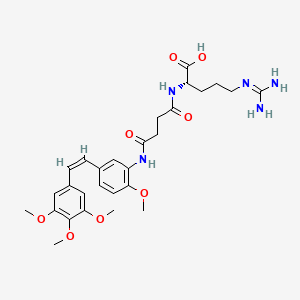
Tubulin/NRP1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin/NRP1-IN-1 is a dual inhibitor targeting both tubulin and neuropilin-1 (NRP1). This compound has shown significant potential in cancer treatment by simultaneously disrupting tumor cell proliferation and inhibiting tumor angiogenesis . Tubulin is a protein that forms microtubules, essential for cell division, while neuropilin-1 is a transmembrane glycoprotein involved in various cellular processes, including angiogenesis and neuronal development .
Méthodes De Préparation
The synthesis of Tubulin/NRP1-IN-1 involves pharmacophore-based docking screening, structure optimization, and biological evaluation . The synthetic route typically includes the following steps:
Pharmacophore-based Docking Screening: Identifying potential lead compounds through computational methods.
Structure Optimization: Modifying the chemical structure to enhance efficacy and selectivity.
Biological Evaluation: Testing the compound in vitro and in vivo to assess its biological activity.
Industrial production methods for this compound are not widely documented, but the compound is available for research purposes from various suppliers .
Analyse Des Réactions Chimiques
Tubulin/NRP1-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to modify the compound’s structure.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Tubulin/NRP1-IN-1 has a wide range of scientific research applications, including:
Cancer Research: The compound has shown potent anti-tumor activity in various cancer models by inhibiting both tubulin polymerization and neuropilin-1-mediated pathways.
Neuroscience: Neuropilin-1 is involved in neuronal development, making this compound a valuable tool for studying neurodevelopmental processes.
Angiogenesis Studies: By inhibiting neuropilin-1, the compound can be used to study angiogenesis and develop anti-angiogenic therapies.
Drug Development: This compound serves as a lead compound for developing new dual-target inhibitors with improved efficacy and selectivity.
Mécanisme D'action
Tubulin/NRP1-IN-1 exerts its effects through dual inhibition of tubulin and neuropilin-1. The compound binds to tubulin, preventing its polymerization into microtubules, which is essential for cell division . Simultaneously, it inhibits neuropilin-1, a co-receptor involved in various signaling pathways, including those mediated by vascular endothelial growth factor (VEGF) and semaphorins . This dual inhibition disrupts both tumor cell proliferation and angiogenesis, leading to significant anti-tumor effects .
Comparaison Avec Des Composés Similaires
Tubulin/NRP1-IN-1 is unique due to its dual-targeting mechanism. Similar compounds include:
KRASG12D/NRP1 Inhibitors: These compounds target both KRASG12D and neuropilin-1, showing potential in treating KRASG12D-mutant cancers.
PLK1/PLK4 Inhibitors: These dual inhibitors target polo-like kinases 1 and 4, involved in cell cycle regulation.
Microtubule/PARP-1 Inhibitors: These compounds inhibit both microtubule formation and poly (ADP-ribose) polymerase 1, a key enzyme in DNA repair.
This compound stands out due to its specific inhibition of tubulin and neuropilin-1, making it a promising candidate for cancer therapy with a unique mechanism of action .
Propriétés
Formule moléculaire |
C28H37N5O8 |
|---|---|
Poids moléculaire |
571.6 g/mol |
Nom IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[4-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]anilino]-4-oxobutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C28H37N5O8/c1-38-21-10-9-17(7-8-18-15-22(39-2)26(41-4)23(16-18)40-3)14-20(21)33-25(35)12-11-24(34)32-19(27(36)37)6-5-13-31-28(29)30/h7-10,14-16,19H,5-6,11-13H2,1-4H3,(H,32,34)(H,33,35)(H,36,37)(H4,29,30,31)/b8-7-/t19-/m0/s1 |
Clé InChI |
BNWIVWQCCFRSQN-FQQSSWHASA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


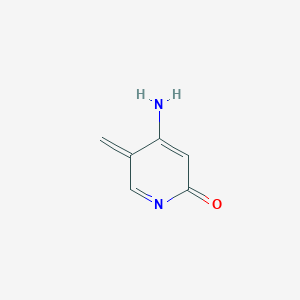
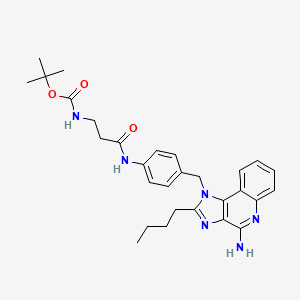


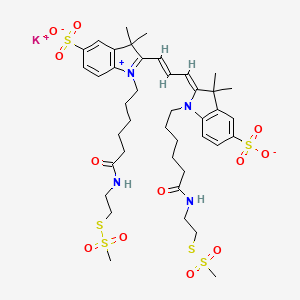
![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367732.png)

![N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide](/img/structure/B12367742.png)
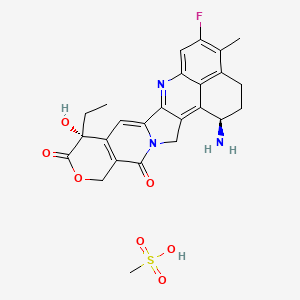
![1'-[2-hydroxy-2-(6-methyl-1H-indol-3-yl)ethyl]spiro[3,4-dihydrobenzo[h]chromene-2,4'-piperidine]-4-ol](/img/structure/B12367747.png)


